2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

This 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one is the essential intermediate for structure-based kinase programs targeting PDK1/ATR. The C2 methylsulfonyl leaving group enables a sequential 'C4-first, C2-second' diversification strategy to efficiently build selective inhibitor libraries. Using the 2-methylthio analog or [2,3-d] regioisomer causes synthetic failure or misdirected SAR. Its planar core, low MW (~225 Da), and optimal TPSA make it a validated fragment hit ready for immediate vector exploration or co-crystallography.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 2309462-37-9
Cat. No. B6602802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one
CAS2309462-37-9
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C2C(=N1)C=CNC2=O
InChIInChI=1S/C8H7N3O3S/c1-15(13,14)8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12)
InChIKeyMEGCVKHGMNECPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one (CAS 2309462-37-9): A Bifunctional Intermediate in Targeted Kinase Synthesis


2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one (CAS 2309462-37-9) is a heterocyclic building block defined by its fused pyrido[4,3-d]pyrimidinone core, oxidized methylsulfonyl leaving group at C2, and the characteristic lactam carbonyl at C5 . This scaffold is structurally predetermined for generating 2,4-disubstituted analogs that act as potent inhibitors of serine/threonine kinases like PDK1 and ATR, which are critical in cancer cell proliferation and survival signaling [1]. Its synthetic utility is anchored in the sequential displacement chemistry enabled by the reactive C2 sulfonyl group, a feature that dictates its procurement value in medicinal chemistry campaigns.

Why 2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one Cannot Be Replaced by Common In-Class Analogs


Substituting this specific compound with a 2-methylthio or 2-chloro analog, a [2,3-d] regioisomer, or a tetrahydro variant often leads to synthetic route failure or divergent biological optimization paths. The C2 methylsulfonyl group is not merely a placeholder; it is a quantitatively superior leaving group that dictates the order and efficiency of sequential C4/C2 functionalization, a necessity for generating selective kinase inhibitors [1]. Replacing it with a less reactive 2-methylthio group (CAS 902576-09-4) would require harsher oxidation steps post-C4 substitution to generate the same leaving group [1]. Furthermore, the 5,6-dehydro (planar) core structure is a critical topological requirement for fitting into the hydrophobic adenine-binding pocket of kinases like PDK1, a feature not offered by the puckered 5,6,7,8-tetrahydro analogs (e.g., CAS 1111110-37-2) [2].

Quantitative Differentiation Evidence for 2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one


Superior Leaving Group Reactivity: C2 Methylsulfonyl vs. Methylthio in Sequential Displacement Synthesis

The 2-methylsulfonyl group (SO₂Me) uniquely enables a selective, two-step telescoped synthesis of 2,4-diamino-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones that is not possible with the 2-methylthio (-SMe) analog. In the optimized route, the C4 position of the 2,4-bis(methylthio) intermediate 17 is first displaced selectively by anilines under acidic conditions. The C2 methylthio group is then quantitatively oxidized to the methylsulfonyl group (as in CAS 2309462-37-9), which acts as a highly activated leaving group, facilitating a mild, subsequent displacement by diverse amines to generate the final 2,4-disubstituted product [1]. Attempting direct sequential displacement on the bis(methylthio) precursor without oxidation leads to poor regioselectivity and low yields for the second substitution.

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Regioisomeric Selectivity: The [4,3-d] vs. [2,3-d] Topological Distinction for Kinase Pocket Binding

The pyrido[4,3-d]pyrimidine ring fusion (nitrogen at positions 1, 3, 6) presents a specific hydrogen-bonding face that mimics the adenine ring of ATP, enabling it to act as a hinge-binding motif in PDK1, ATR, and Pim1 kinases. In contrast, the [2,3-d] regioisomer (e.g., 2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one, CAS 211244-92-7) presents a different spatial array of nitrogen lone pairs, which is known to confer selectivity for different kinases, such as p38 MAP kinase, as seen in the Pamapimod synthesis intermediate 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one . While direct comparative kinase profiling data for the bare scaffolds is limited in the public domain, the identity of the fused ring system dictates the entire vector of subsequent functionalization and the target kinase family. Procuring the wrong regioisomer immediately invalidates the structure-activity relationship (SAR) hypothesis for PDK1/ATR programs [1].

Kinase Selectivity Isomeric Topology Structure-Based Drug Design

Core Planarity and Conjugation: The 5,6-Dehydro vs. 5,6,7,8-Tetrahydro Structural Distinction

The compound possesses a planar, fully conjugated bicyclic system due to the double bond between C5 and C6 in the pyridone ring. This planarity is geometrically distinct from the 5,6,7,8-tetrahydro analog (CAS 1111110-37-2), which adopts a half-chair conformation in the saturated ring, disrupting overall molecular flatness. The calculated Topological Polar Surface Area (TPSA) for the target compound is 92.78 Ų with a LogP of -0.2784 , indicating moderate polarity and favorable solubility characteristics for a fragment-sized core. While the TPSA of the tetrahydro analog is not publicly reported in the same database, the absence of the conjugated 5,6-double bond in the tetrahydro series is known to reduce the efficacy of π-stacking interactions with the hydrophobic gatekeeper residue in the ATP-binding pocket of PDK1. This structural feature is critical for maintaining the correct dihedral angle for hinge-binding interactions [1].

Molecular Geometry Hydrophobic Packing Kinase Hinge Binding

High-Value Procurement Scenarios for 2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one in Drug Discovery


Convergent Library Synthesis of 2,4-Disubstituted PDK1/ATR Inhibitor Candidates

Medicinal chemistry teams running structure-based kinase programs should procure this specific intermediate to enable a late-stage diversification strategy. The pre-installed 2-methylsulfonyl group allows for a 'C4-first, C2-second' library approach, where a variety of aryl amines are installed at C4, followed by oxidation and displacement with diverse primary/secondary amines at C2. This exploits the chemical reactivity validated in to generate analogs of the PDK1 inhibitor series described in [1].

Purchasing Control for Regioisomeric Purity in ATP-Competitive Inhibitor Design

For laboratories discovering inhibitors against AGC kinase family members (e.g., PDK1), it is paramount to enforce the purchase of the [4,3-d] ring system. As established in Evidence Item 3.2, procuring a [2,3-d] regioisomer would guide the SAR toward a different kinase target space (e.g., p38 MAPK). This compound serves as a verified topological standard for the PDK1/ATR hinge-binding motif.

Fragment-Based Drug Discovery (FBDD) with Pre-Loaded Synthetic Handle

With a molecular weight of 225.23 Da, a TPSA of 92.78 Ų, and a LogP close to 0 , this molecule falls within optimal fragment space. Its procurement as a fragment hit allows for immediate vector exploration via C2 displacement, without needing de novo synthesis of the core. The planar core geometry provides a rigid scaffold suitable for soaking into kinase crystals for X-ray co-crystallography, as demonstrated with related pyrido[4,3-d]pyrimidine fragments in complex with Pim1 kinase [1].

Quote Request

Request a Quote for 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.